Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Overview
Description
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps including alkylation and heterocyclization, resulting in the formation of the spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spiro structure .
Scientific Research Applications
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific spiro structure, which imparts rigidity and three-dimensional properties. This makes it particularly valuable in drug discovery and the synthesis of biologically active compounds .
Properties
IUPAC Name |
ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-7-12-8-11(9)3-5-14-6-4-11/h9,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONTVLGXNBBOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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